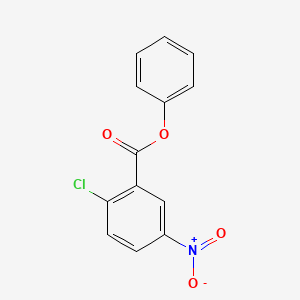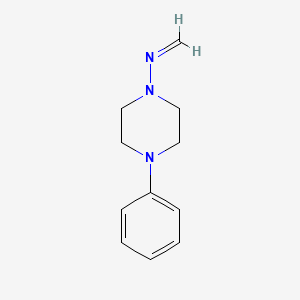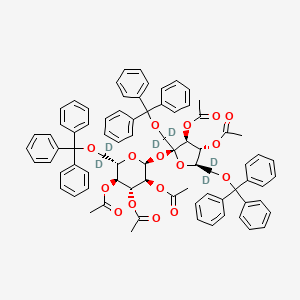
Phenyl 2-chloro-5-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 2-chloro-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by a phenyl group attached to a benzoate moiety, which is further substituted with a chlorine atom at the 2-position and a nitro group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2-chloro-5-nitrobenzoic acid with phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Phenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-5-nitrobenzoic acid and phenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solution.
Major Products Formed:
Nucleophilic Substitution: Products such as 2-azido-5-nitrobenzoate or 2-thiocyanato-5-nitrobenzoate.
Reduction: 2-chloro-5-aminobenzoate.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and phenol.
Aplicaciones Científicas De Investigación
Phenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and reductases.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Mecanismo De Acción
The mechanism by which Phenyl 2-chloro-5-nitrobenzoate exerts its effects depends on the specific reaction or application. For instance:
Enzymatic Reactions: The ester bond can be hydrolyzed by esterases, leading to the release of 2-chloro-5-nitrobenzoic acid and phenol. The nitro group can be reduced by nitroreductases to form an amino group.
Molecular Targets and Pathways: The compound can interact with various enzymes and receptors, depending on its structural modifications. The presence of the nitro and chloro groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Phenyl 2-chloro-5-nitrobenzoate can be compared with other similar compounds such as:
Phenyl 2-chlorobenzoate: Lacks the nitro group, making it less reactive in reduction reactions.
Phenyl 5-nitrobenzoate: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
Phenyl 2-bromo-5-nitrobenzoate: The bromine atom can be more reactive than chlorine in certain substitution reactions.
Uniqueness: The combination of both chlorine and nitro groups in this compound provides a unique reactivity profile, making it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C13H8ClNO4 |
|---|---|
Peso molecular |
277.66 g/mol |
Nombre IUPAC |
phenyl 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C13H8ClNO4/c14-12-7-6-9(15(17)18)8-11(12)13(16)19-10-4-2-1-3-5-10/h1-8H |
Clave InChI |
IDRJQYXYZHKUJZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl N-(6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B13866746.png)

![6-chloro-3-cyclobutyl-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13866766.png)

![1-[3-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]Ethanone](/img/structure/B13866773.png)

![(2S,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[[3-(trideuteriomethyl)-1,2,3,4-tetrahydroquinolin-8-yl]sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B13866790.png)

![Quinoline, 2-chloro-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13866806.png)



